3H-thieno[2,3-e]benzimidazole
Description
Structure
3D Structure
Properties
CAS No. |
148194-18-7 |
|---|---|
Molecular Formula |
C9H6N2S |
Molecular Weight |
174.221 |
IUPAC Name |
3H-thieno[2,3-e]benzimidazole |
InChI |
InChI=1S/C9H6N2S/c1-2-7-8(11-5-10-7)9-6(1)3-4-12-9/h1-5H,(H,10,11) |
InChI Key |
UJKJCIUZMSPVCX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C1C=CS3)N=CN2 |
Synonyms |
1H-Thieno[2,3-e]benzimidazole(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 3h Thieno 2,3 E Benzimidazole and Its Derivatives
Classical Approaches to the Thieno[2,3-e]benzimidazole Nucleus
Traditional synthetic methods for constructing fused benzimidazole (B57391) rings often rely on condensation and cyclization reactions from appropriately substituted precursors. These foundational methods remain crucial for accessing the core thieno[2,3-e]benzimidazole structure.
The formation of the imidazole (B134444) ring fused to the thiophene (B33073) backbone is a key step in creating the thieno[2,3-e]benzimidazole system. A notable method involves the condensation of a diamine precursor with a carbonyl compound or its equivalent. Specifically, for the synthesis of 2-aryl-4,5-dihydro-1H-thieno[3,2-e]benzimidazoles, which are isomeric to the target compound, the condensation of 5-acylamino-4,5,6,7-tetrahydrobenzo[b]thiophen-4-ones with ammonium (B1175870) acetate (B1210297) under azeotropic conditions has been proven effective nih.gov. While this applies to the [3,2-e] isomer, similar principles of forming the imidazole ring through condensation are fundamental in heterocyclic chemistry.
For the direct lineage of thieno[2,3-e]benzimidazoles, the synthesis of 4,5-dihydro-1H-thieno[2,3-e]benzimidazoles has been documented nih.gov. The general principle of such syntheses often involves the reaction of an ortho-diamino-substituted thiophene derivative with an aldehyde or carboxylic acid, leading to the formation of the fused imidazole ring.
Intramolecular cyclization is a powerful strategy for constructing fused heterocyclic systems. In the context of thieno[2,3-e]benzimidazole, this typically involves a precursor molecule that already contains a portion of the thiophene and the nascent imidazole ring, which then undergoes a ring-closing reaction. For instance, the reaction of 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carbonitrile with ethyl 2-isothiocyanatoacetate leads to a tandem cyclization, forming a condensed pyrimidine (B1678525) and imidazole fragment in a related system nih.gov. This illustrates the utility of cyclization in building complex fused heterocycles.
The synthesis of the thieno[2,3-e]benzimidazole nucleus often necessitates a multi-step approach, starting from readily available materials to construct key intermediates. A common strategy begins with the synthesis of a substituted thiophene ring, followed by the introduction of functional groups that can be converted into the fused benzimidazole portion.
For example, the synthesis of 2-(1H-benzimidazol-2-yl)-6-substituted-thieno[2,3-b]quinolines, another class of fused benzimidazoles, involves a one-step process where 2-(chloromethyl)-1H-benzimidazole undergoes nucleophilic substitution and cyclization with 2-mercaptoquinoline-3-carbaldehyde (B6611392) . This highlights the importance of halo-functionalized benzimidazoles as versatile precursors. The synthesis of these precursors often starts with the reaction of o-phenylenediamine (B120857) with chloroacetic acid or mercaptoacetic acid in the presence of hydrochloric acid .
A foundational precursor for many benzimidazole syntheses is o-phenylenediamine, which can be condensed with various reagents to form the imidazole ring rsc.org. The table below outlines some common precursors and their resulting benzimidazole-containing structures.
| Starting Material 1 | Starting Material 2 | Resulting Core Structure | Reference |
| o-Phenylenediamine | Carboxylic Acids | 2-Substituted Benzimidazole | rsc.org |
| 2-(Chloromethyl)-1H-benzimidazole | 2-Mercaptoquinoline-3-carbaldehyde | 2-(1H-benzimidazol-2-yl)thieno[2,3-b]quinoline | |
| o-Phenylenediamine | Chloroacetic Acid | 2-(Chloromethyl)-1H-benzimidazole |
Cyclization Reactions for Fused Systems.
Modern and Sustainable Synthetic Strategies
In recent years, there has been a significant shift towards the development of more efficient, rapid, and environmentally benign synthetic methods. These modern approaches are increasingly being applied to the synthesis of complex heterocyclic scaffolds like thieno[2,3-e]benzimidazole.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the formation of heterocyclic compounds. While specific examples for the direct microwave-assisted synthesis of 3H-thieno[2,3-e]benzimidazole are not extensively documented, the application of this technology to the synthesis of related benzimidazole derivatives is well-established. For instance, the synthesis of α-amino-benzimidazole derivatives has been achieved by reacting α-amino acids with o-phenylenediamine under microwave irradiation. This method highlights the potential for rapid and efficient construction of the benzimidazole core, which could be adapted for fused systems.
The use of catalysts is central to many modern synthetic strategies, offering enhanced selectivity and milder reaction conditions. In the realm of benzimidazole synthesis, both acid and base catalysis are frequently employed.
Acid catalysts, such as hydrochloric acid, are traditionally used in the condensation of o-phenylenediamines with carboxylic acids to form the imidazole ring . More contemporary approaches utilize catalysts like pyruvic acid in water, which provides an efficient and green protocol for the synthesis of benzimidazole derivatives from aromatic aldehydes and o-phenylenediamine.
Base-mediated reactions are also crucial. For example, the synthesis of certain pyrimido[1,2-a]benzimidazole (B3050247) derivatives involves a cyclocondensation reaction in the presence of sodium methoxide (B1231860) benthamscience.com. In the synthesis of related thieno[2,3-d]pyrimidine (B153573) derivatives of benzimidazole, solid-liquid transfer catalysis has been employed for the interaction of chloroethyl-2-thienopyrimidines with 2-aminobenzimidazole. The choice of catalyst can significantly influence the reaction pathway and yield, as summarized in the table below for various benzimidazole-related syntheses.
| Reaction Type | Catalyst | Precursors | Product Type | Reference |
| Condensation/Cyclization | Hydrochloric Acid | o-Phenylenediamine, Chloroacetic Acid | 2-(Chloromethyl)-1H-benzimidazole | |
| Condensation | Pyruvic Acid/Water | o-Phenylenediamine, Aromatic Aldehydes | 2-Aryl-benzimidazoles | |
| Cyclocondensation | Sodium Methoxide | 2-Aminobenzimidazole, Isoflavones | Pyrimido[1,2-a]benzimidazoles | benthamscience.com |
| Substitution/Cyclization | Solid-Liquid Transfer Catalysis | Chloroethyl-2-thienopyrimidines, 2-Aminobenzimidazole | Thieno[2,3-d]pyrimidine-benzimidazoles |
Solvent-Free or Reduced-Solvent Reaction Conditions.nih.gov
The development of solvent-free or reduced-solvent reaction conditions for the synthesis of benzimidazole derivatives, including the thieno[2,3-e]benzimidazole scaffold, aligns with the principles of green chemistry. These methods often involve simple procedures like grinding or heating, leading to high atom economy and reduced environmental impact. umich.edumdpi.com
One notable solvent-free approach involves the condensation of o-phenylenediamines with various aldehydes. This reaction can be efficiently carried out by grinding the reactants together, sometimes with a catalyst, followed by heating. This method has been successfully applied to a range of aromatic and aliphatic aldehydes, affording the desired benzimidazole derivatives in moderate to high yields (55–92%). umich.edu The reaction proceeds through the formation of an imine linkage, followed by intramolecular nucleophilic substitution. umich.edu
Microwave irradiation is another effective technique for promoting solvent-free or reduced-solvent synthesis of benzimidazole derivatives. mdpi.comacs.org For instance, the reaction of o-phenylenediamine with aromatic aldehydes using an ionic liquid like [BMIM]HSO4 under microwave irradiation yields 2-substituted benzimidazoles. Using a 2-molar equivalent of the aldehyde under the same conditions can lead to the formation of 1,2-disubstituted benzimidazoles in high yields. mdpi.com While efficient, it is important to consider the potential toxicity and environmental impact of the ionic liquids used. mdpi.com
Solid-supported catalysts, such as Montmorillonite K10 (MK10), have also been employed in solvent-free syntheses. The reaction between o-phenylenediamine and benzaldehyde (B42025) in the presence of MK10 under microwave irradiation can produce 2-phenyl-benzimidazole and 1-benzyl-2-phenyl-benzimidazole in high yields. mdpi.com
These solvent-free and reduced-solvent methodologies offer significant advantages over traditional synthetic routes, which often require long reaction times, harsh conditions, and the use of toxic solvents. mdpi.com
Table 1: Examples of Solvent-Free or Reduced-Solvent Synthesis of Benzimidazole Derivatives
| Reactants | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| o-Phenylenediamine, Benzaldehyde | Grinding, Heating | 2-Phenylbenzimidazole | High | umich.edu |
| o-Phenylenediamine, Aromatic Aldehydes (various) | Grinding, Heating | 2-Substituted benzimidazoles | 55-92 | umich.edu |
| o-Phenylenediamine, Benzaldehyde (1:1) | [BMIM]HSO4, Microwave | 2-Phenylbenzimidazole | High | mdpi.com |
| o-Phenylenediamine, Benzaldehyde (1:2) | [BMIM]HSO4, Microwave | 1-Benzyl-2-phenylbenzimidazole | High | mdpi.com |
| o-Phenylenediamine, Benzaldehyde (1:1) | MK10 (20 wt%), Microwave, 60°C | 2-Phenylbenzimidazole | 81.2 | mdpi.com |
Derivatization and Functionalization of the this compound Core
The derivatization and functionalization of the this compound core are crucial for modulating its physicochemical properties and biological activities. This is achieved through various chemical transformations that introduce new substituents and heterocyclic systems.
Regioselective Substitution Reactions.nih.gov
Regioselective substitution is a key strategy for introducing functional groups at specific positions on the benzimidazole ring system. The N-alkylation of 2-substituted benzimidazoles is a common method, though it can often lead to a mixture of N1 and N3 isomers, with substitution favoring the sterically less-hindered nitrogen.
For instance, the alkylation of 2-mercaptobenzimidazole (B194830) with propargyl bromide can be controlled to achieve regioselectivity. researchgate.net Depending on the reaction conditions, different products can be obtained, highlighting the importance of reaction parameter optimization. researchgate.net The use of catalysts and specific solvent systems can influence the regioselectivity of these reactions. For example, copper-catalyzed intramolecular amination has been used for the regioselective synthesis of benzimidazoles.
Directed lithiation is another powerful tool for achieving regioselective functionalization, as demonstrated in the synthesis of substituted thiophenes, a related heterocyclic system. mdpi.com This approach allows for the introduction of substituents at specific positions guided by a directing group. mdpi.com
Formation of Heterocyclic Hybrids (e.g., with Thienopyrimidine, Pyrazoline, Triazole Moieties).umich.eduacs.orgresearchgate.netresearchgate.netresearchgate.nettandfonline.comresearchgate.net
The synthesis of hybrid molecules incorporating the this compound core with other heterocyclic systems like thienopyrimidines, pyrazolines, and triazoles has garnered significant interest. researchgate.netorientjchem.orgtandfonline.com This molecular hybridization strategy aims to combine the pharmacological profiles of different scaffolds to create new chemical entities with enhanced or novel biological activities. acs.org
Thienopyrimidine Hybrids: The construction of thieno[2,3-d]pyrimidine-benzimidazole hybrids often starts from a thieno[2,3-d]pyrimidine carboxylic acid, which is then condensed with ortho-phenylenediamine. researchgate.netmdpi.com The resulting hybrid molecule can be further functionalized, for example, by S-alkylation. researchgate.netmdpi.com Another approach involves the reaction of chloro-thienopyrimidine derivatives with 2-aminobenzimidazole. researchgate.netresearchgate.net
Pyrazoline Hybrids: Benzimidazole-pyrazoline hybrids can be synthesized by the cyclization of N-substituted benzimidazole chalcones with hydrazine (B178648) hydrate. researchgate.net This reaction simultaneously forms the pyrazoline ring and can involve the hydrazinolysis of an ester group to form a hydrazide. researchgate.net The strategy of combining benzimidazole and pyrazoline cores aims to leverage the known biological activities of both heterocyclic systems. researchgate.net
Triazole Hybrids: Triazole-containing benzimidazole hybrids have been synthesized through various routes. One method involves the reaction of a thiourea (B124793) derivative with benzoyl chloride under microwave irradiation. acs.org Another approach is the regioselective alkylation of 2-mercaptobenzimidazole with propargyl bromide, followed by a click chemistry reaction to form the 1,2,3-triazole ring. researchgate.net These hybrids have shown a range of biological activities. uctm.edu
Table 2: Examples of Heterocyclic Hybrid Synthesis
| Benzimidazole Precursor | Reactant(s) | Resulting Hybrid Moiety | Reference |
|---|---|---|---|
| 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one | Aryl/hetaryl chloroacetamides, Benzyl chloride | Thienopyrimidine | researchgate.netmdpi.com |
| 2-Aminobenzimidazole | Chloroethyl-2-thienopyrimidines | Thienopyrimidine | researchgate.net |
| N-substituted benzimidazole chalcones | Hydrazine hydrate | Pyrazoline | researchgate.net |
| Thiourea derivative of benzimidazole | Benzoyl chloride | Triazole | acs.org |
Nucleoside and Other Conjugate Syntheses.tandfonline.com
The synthesis of nucleoside analogs of benzimidazole represents a significant area of research, driven by their potential as anticancer and antiviral agents. orientjchem.org These syntheses often involve the coupling of a modified sugar moiety with the benzimidazole core.
A reported method for synthesizing benzimidazole nucleosides starts from D-glucose. orientjchem.org This approach allows for the creation of both ribofuranosyl and deoxy-nucleosides with various substitutions on the benzimidazole base. orientjchem.org Another strategy involves the intramolecular dehydration of oligotoltyl benzimidazoles, prepared from unprotected monosaccharides and o-phenylenediamine, via a Mitsunobu reaction to afford furanosyl benzimidazole C-nucleosides. sioc-journal.cn
The synthesis of other conjugates, such as those with amino acid or peptide fragments, can also be envisioned to enhance the biological activity or pharmacokinetic properties of the this compound scaffold.
Chemical Reactivity and Transformation Studies of 3h Thieno 2,3 E Benzimidazole Derivatives
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The reactivity of the 3H-thieno[2,3-e]benzimidazole scaffold towards electrophilic and nucleophilic substitution is dictated by the electron distribution within the fused ring system. The thiophene (B33073) and benzene (B151609) rings are the primary sites for these reactions.
Electrophilic Aromatic Substitution:
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. organic-chemistry.org In the case of this compound, the thiophene ring is generally more susceptible to electrophilic attack than the benzene ring due to its higher electron density. The reaction typically proceeds through the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion. organic-chemistry.org Common EAS reactions include nitration, halogenation, and sulfonation. organicchemistrytutor.comlibretexts.orgmasterorganicchemistry.com
Nitration: The introduction of a nitro group (–NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com The active electrophile is the nitronium ion (NO₂⁺). organicchemistrytutor.commasterorganicchemistry.com For this compound, nitration is expected to occur preferentially on the electron-rich thiophene ring.
Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine, chlorine) is usually carried out in the presence of a Lewis acid catalyst, such as iron(III) halides (FeX₃). libretexts.orglumenlearning.com The catalyst polarizes the halogen molecule, generating a potent electrophile.
Sulfonation: The introduction of a sulfonic acid group (–SO₃H) is accomplished using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). organicchemistrytutor.com The electrophile in this reaction is SO₃ or protonated SO₃. organicchemistrytutor.commasterorganicchemistry.com
The regioselectivity of these substitutions is influenced by the existing substituents on the ring system.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNA) is less common for electron-rich aromatic systems unless they are activated by the presence of strong electron-withdrawing groups, such as a nitro group, or a good leaving group, like a halide. science.govmasterorganicchemistry.com The reaction generally proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate. masterorganicchemistry.com In halo-substituted this compound derivatives, particularly those with activating nitro groups, the halogen can be displaced by various nucleophiles.
For instance, studies on related heterocyclic systems like 4-chlorothieno[3,2-d]pyrimidine (B95853) have shown successful nucleophilic substitution with amines, such as 4-methoxyaniline, to yield the corresponding amino-substituted products. nih.gov Similarly, reactions of polyhaloanilines with sulfur nucleophiles have been reported to proceed smoothly. nih.gov These examples suggest that halo-derivatives of this compound could serve as valuable precursors for further functionalization via SNA reactions.
| Reaction Type | Reagents | Typical Conditions | Expected Product |
| Nitration | HNO₃, H₂SO₄ | 0-25 °C | Nitro-3H-thieno[2,3-e]benzimidazole |
| Bromination | Br₂, FeBr₃ | Room Temperature | Bromo-3H-thieno[2,3-e]benzimidazole |
| Nucleophilic Substitution | Nucleophile (e.g., R-NH₂, R-SH), Base | Varies (e.g., heat, catalyst) | Substituted-3H-thieno[2,3-e]benzimidazole |
Ring Transformations and Rearrangement Pathways
The fused ring structure of this compound can potentially undergo ring transformations and rearrangements under specific reaction conditions, leading to novel heterocyclic scaffolds. While specific studies on this particular ring system are limited, related heterocyclic chemistry provides insights into possible pathways.
Ring-Opening and Recyclization: The reaction of 3-nitrochromone with 1H-benzimidazol-2-ylacetonitrile has been shown to proceed via a ring-opening of the chromone (B188151) ring, followed by a recyclization to form a pyrido[1,2-a]benzimidazole (B3050246) derivative. researchgate.net This type of transformation, involving nucleophilic attack leading to the cleavage of one ring and subsequent formation of a new one, could be a potential pathway for modifying the this compound skeleton, especially for derivatives containing activated carbonyl or nitro groups.
Rearrangements of Fused Systems: The rearrangement of quinoxalinone derivatives to benzimidazoles is a known transformation in heterocyclic chemistry, often catalyzed by acids. rsc.org These rearrangements can involve complex mechanistic steps, including ring contraction and expansion, leading to a more stable isomeric structure. rsc.org Such rearrangement pathways could potentially be explored for isomers or derivatives of this compound to access novel structural motifs.
These types of reactions highlight the latent reactivity of the fused ring system, offering avenues for the synthesis of complex, polycyclic heteroaromatics.
Oxidation and Reduction Chemistry
The oxidation and reduction of this compound derivatives can target either the substituents on the ring system or the heterocyclic core itself.
Reduction:
A common and important reduction reaction for this class of compounds is the reduction of a nitro group to an amino group. This transformation is crucial for introducing an amino functionality, which can then be used for further synthetic modifications, such as amide or urea (B33335) formation. The reduction of a nitro group on the benzimidazole (B57391) ring system can be achieved through various standard methods: google.com
Catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst (H₂/Pd-C).
Reduction with tin(II) chloride (SnCl₂) in hydrochloric acid.
Using sodium dithionite (B78146) (Na₂S₂O₄). acs.org
Oxidation:
The thiophene ring in the this compound system contains a sulfur atom that can be oxidized. If a derivative contains a thioether linkage (e.g., an alkylthio substituent), the sulfur can be oxidized to a sulfoxide (B87167) (SO) or a sulfone (SO₂) using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). google.com This oxidation can significantly alter the electronic properties and biological activity of the molecule. The use of Oxone®, a stable and environmentally friendly oxidant, has also been widely reported for the oxidation of various sulfur-containing heterocyles. nih.gov
| Transformation | Substrate Example | Reagents | Product |
| Reduction | Nitro-3H-thieno[2,3-e]benzimidazole | H₂, Pd/C or SnCl₂, HCl | Amino-3H-thieno[2,3-e]benzimidazole |
| Oxidation | Alkylthio-3H-thieno[2,3-e]benzimidazole | m-CPBA or Oxone® | Alkylsulfinyl/Alkylsulfonyl-3H-thieno[2,3-e]benzimidazole |
Coupling Reactions for Extended Conjugated Systems
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of extended conjugated systems. Halogenated derivatives of this compound are excellent substrates for these reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. wikipedia.org It is widely used to form biaryl linkages. A bromo- or iodo-substituted this compound can be coupled with various aryl or heteroaryl boronic acids to create extended π-systems. nih.govnih.gov
Heck-Mizoroki Reaction: This reaction couples an organohalide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org This method can be used to introduce vinyl groups onto the this compound core, which are valuable for further transformations or for their role in conjugated materials. frontiersin.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org It is a highly efficient method for synthesizing arylalkynes. Iodo- or bromo-3H-thieno[2,3-e]benzimidazole can be coupled with various alkynes to introduce an alkynyl moiety. derpharmachemica.comnih.gov
Stille Coupling: The Stille reaction couples an organotin compound with an organohalide. wikipedia.org While the toxicity of organotin reagents is a concern, this reaction is known for its tolerance of a wide range of functional groups. nih.govmsu.edunih.gov
These coupling reactions provide a versatile platform for the synthesis of complex derivatives of this compound with tailored electronic and photophysical properties.
| Coupling Reaction | Catalyst/Reagents | Substrates | Product Type |
| Suzuki-Miyaura | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | Halo-thienobenzimidazole, Arylboronic acid | Aryl-substituted thienobenzimidazole |
| Heck-Mizoroki | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Halo-thienobenzimidazole, Alkene | Alkenyl-substituted thienobenzimidazole |
| Sonogashira | Pd catalyst, Cu(I) cocatalyst, Base (e.g., amine) | Halo-thienobenzimidazole, Terminal alkyne | Alkynyl-substituted thienobenzimidazole |
| Stille | Pd catalyst (e.g., Pd(PPh₃)₄) | Halo-thienobenzimidazole, Organostannane | Aryl/Alkenyl-substituted thienobenzimidazole |
Advanced Spectroscopic Characterization and Structural Elucidation of 3h Thieno 2,3 E Benzimidazole Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of thieno[2,3-e]benzimidazole systems in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the proton and carbon environments can be assembled.
¹H NMR spectroscopy provides critical information about the number, environment, and connectivity of protons within the 3H-thieno[2,3-e]benzimidazole scaffold. In derivatives of this system, the aromatic protons of the benzimidazole (B57391) and thiophene (B33073) rings typically resonate in the downfield region, generally between δ 7.0 and 9.0 ppm. For instance, in a series of 2-(1H-benzimidazol-2-yl)thieno[2,3-b]quinolines, the aromatic protons of the benzimidazole moiety appear as a multiplet in the δ 7.25-8.14 ppm range. The proton of the N-H group in the benzimidazole ring is characteristically observed at a much lower field, often as a broad singlet, due to its acidic nature and potential for hydrogen bonding. In one example, this proton resonates at δ 13.41 ppm.
Substituents on the fused ring system will, of course, influence the specific chemical shifts and splitting patterns observed. For example, in substituted 2-(1H-benzimidazol-2-yl)-6-substituted-thieno[2,3-b]quinolines, the proton at the 3-position of the thiophene ring and the proton at the 4-position of the quinoline (B57606) ring appear as distinct singlets at δ 8.24 and 8.96 ppm, respectively. The integration of these signals confirms the number of protons in each environment, while the coupling patterns (e.g., doublets, triplets, multiplets) reveal the neighboring proton relationships, which is fundamental for assigning specific protons to their positions on the rings.
Table 1: Illustrative ¹H NMR Data for a Substituted Thieno[2,3-e]benzimidazole Analog
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H (Benzimidazole) | 7.25-8.14 | m |
| Thiophene-H (Position 3) | 8.24 | s |
| Quinoline-H (Position 4) | 8.96 | s |
| N-H (Benzimidazole) | 13.41 | s |
Note: Data is based on a representative 2-(1H-benzimidazol-2-yl)thieno[2,3-b]quinoline derivative.
¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the this compound system. The chemical shifts of the carbon atoms are indicative of their electronic environment and hybridization state. Aromatic and heteroaromatic carbons typically resonate in the range of δ 110-160 ppm. For example, in various benzimidazole derivatives, the carbons of the benzene (B151609) ring and the imidazole (B134444) ring show signals within this region. acs.orgbeilstein-journals.org
In substituted thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which share the thieno-fused system, the carbon atoms of the thiophene and pyrimidine (B1678525) rings, as well as attached phenyl groups, exhibit a wide range of chemical shifts. nih.gov For example, values such as 111.58, 122.21, 125.37, 126.12, 127.81, 128.35, 129.30, 135.87, 141.30, 145.48, 148.67, and 150.12 ppm have been reported for the aromatic carbons in one such derivative. nih.gov The quaternary carbons, including those at the ring junctions (e.g., C3a and C7a in the benzimidazole moiety), can also be identified, often by their lower intensity and lack of direct proton attachment in a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. The specific chemical shifts are highly sensitive to the nature and position of substituents on the heterocyclic system. mdpi.commdpi.com
Table 2: Representative ¹³C NMR Chemical Shifts for a Thieno[2,3-d]pyrimidine-based System
| Carbon Type | Chemical Shift Range (δ, ppm) |
| Aromatic/Heteroaromatic Carbons | 111 - 156 |
| Carbonyl Carbon (if present) | ~166 |
| Aliphatic Carbons (substituents) | 14 - 62 |
Note: Data compiled from a representative thieno[2,3-d]pyrimidinedione derivative. nih.gov
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound systems.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are J-coupled, typically through two or three bonds. github.io This is invaluable for tracing the connectivity of protons within the benzimidazole and thiophene rings, helping to distinguish between different aromatic spin systems. sdsu.educam.ac.uk
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, providing a direct and reliable method for assigning the resonances of protonated carbons in the thieno[2,3-e]benzimidazole framework. github.io
Together, these 2D NMR techniques provide a robust and detailed structural elucidation, confirming the atom-to-atom connectivity and the assignment of all proton and carbon signals. researchgate.net
Carbon NMR (¹³C NMR) for Carbon Skeleton Delineation.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is an essential analytical technique used to determine the molecular weight of the this compound compounds and to gain insight into their structural composition through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and confirmation of the molecular formula. acs.orgnih.gov
In the mass spectrum, the parent molecule is typically observed as the molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺), depending on the ionization technique used (e.g., Electron Impact or Electrospray Ionization). nih.govnih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragment ions arise from the cleavage of specific bonds within the molecule. For instance, in related thieno[2,3-b]thiophene (B1266192) dicarbonyldichlorides, a characteristic fragmentation is the cleavage of the C-Cl bond. nih.gov Similarly, for dianilide derivatives, cleavage of the C-N amide bond is a dominant fragmentation pathway. nih.gov For the this compound core, fragmentation could be expected to involve the cleavage of the fused rings, leading to characteristic daughter ions that can help confirm the structure of the heterocyclic system.
Table 3: Mass Spectrometry Data for a Representative Thieno[2,3-b]thiophene Derivative
| Ion | m/z (relative intensity %) | Interpretation |
| [M]⁺ | 314 (70%) | Molecular Ion |
| [M-CH₃]⁺ | 299 (100%) | Loss of a methyl group |
| [M-C₆H₅CO]⁺ | 226 (37%) | Cleavage of benzoyl group |
Note: Data is for a 3,4-dimethyl-2,5-bis(benzoyl)thieno[2,3-b]thiophene derivative, illustrating typical fragmentation. nih.gov
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in this compound and its derivatives. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the molecule.
Key vibrational bands for the thieno[2,3-e]benzimidazole system include:
N-H Stretching: The N-H bond of the imidazole ring typically shows a stretching vibration in the region of 3100-3500 cm⁻¹. tandfonline.com This band can sometimes be broad, especially if hydrogen bonding is present.
C-H Stretching: Aromatic C-H stretching vibrations are generally observed just above 3000 cm⁻¹. tandfonline.com
C=N and C=C Stretching: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in the aromatic and heteroaromatic rings appear in the 1450-1650 cm⁻¹ region. tandfonline.commdpi.com These bands are often sharp and can be used as a fingerprint for the heterocyclic core.
C-S Stretching: The C-S bond in the thiophene ring gives rise to weaker absorptions, typically in the 600-800 cm⁻¹ range.
Substituents on the core structure will introduce their own characteristic absorption bands. For example, a carbonyl group (C=O) would show a strong, sharp absorption around 1650-1750 cm⁻¹. mdpi.comlibretexts.org
Table 4: Characteristic IR Absorption Frequencies for Thieno-Benzimidazole Systems
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| N-H (stretch) | 3100 - 3500 | Medium, sometimes broad |
| Aromatic C-H (stretch) | > 3000 | Medium to weak |
| C=N, C=C (stretch) | 1450 - 1650 | Medium to strong |
| C-S (stretch) | 600 - 800 | Weak |
Note: Ranges are approximate and can be influenced by the specific molecular structure and solid-state effects.
Elemental Analysis for Empirical Formula Validation
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a purified sample of a this compound compound. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. nih.gov A close agreement between the found and calculated values serves as strong evidence for the empirical formula and, by extension, supports the proposed molecular structure and its purity. tandfonline.commdpi.com This technique is fundamental in the characterization of newly synthesized compounds, providing a final check on the molecular formula derived from other spectroscopic methods like mass spectrometry.
Table 5: Example of Elemental Analysis Data
| Element | Calculated (%) | Found (%) |
| C | 64.95 | 64.94 |
| H | 4.44 | 4.49 |
| S | 20.43 | 20.40 |
Note: Data for a representative thieno[2,3-b]thiophene derivative, C₁₇H₁₄O₂S₂. nih.gov
Theoretical and Computational Investigations of 3h Thieno 2,3 E Benzimidazole Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic and structural properties of thienobenzimidazole systems.
Density Functional Theory (DFT) for Electronic Structure, Stability, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For thieno[2,3-e]benzimidazole derivatives, DFT calculations, often at the B3LYP/6-311G(d,p) level, have been employed to optimize molecular structures and compare them with experimental data. researchgate.net These calculations provide insights into the electronic properties, stability, and spectroscopic characteristics of these compounds. researchgate.netnih.govnih.gov
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally corresponds to higher reactivity. For instance, in a study of benzimidazole-1,3,4-thiadiazole derivatives, while one compound showed favorable electronic structure in silico, another was more active in vitro, highlighting the complexity of predicting biological activity from electronic properties alone. nih.gov
DFT is also used to calculate various chemical reactivity descriptors, such as electronegativity, chemical hardness, and softness, which help in understanding the interaction of these molecules with biological targets. researchgate.net The distribution of electron density and atomic charges within the molecule, which are also determined by DFT, are significant for understanding properties like dipole moment and intermolecular interactions. nih.govresearchgate.net For example, a higher dipole moment may suggest stronger intermolecular interactions in polar environments. nih.gov
Furthermore, DFT calculations have been successfully used to predict and interpret spectroscopic data, including 1H and 13C NMR chemical shifts, which aids in the structural confirmation of newly synthesized compounds. mdpi.comirb.hrencyclopedia.pub
Table 1: Key Parameters from DFT Calculations for Thieno[2,3-e]benzimidazole Derivatives
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | A measure of the polarity of the molecule. | Influences solubility and intermolecular interactions. |
| Chemical Hardness | Resistance to change in electron distribution. | A higher value indicates greater stability. |
| Chemical Softness | The reciprocal of chemical hardness. | A higher value suggests higher reactivity. |
Conformational Analysis and Energetic Profiles
The three-dimensional conformation of a molecule is critical to its biological activity. Conformational analysis of 3H-thieno[2,3-e]benzimidazole derivatives helps in understanding their preferred spatial arrangements and the energy barriers between different conformations.
In many thieno[2,3-e]benzimidazole derivatives, the benzimidazole (B57391) moiety is nearly planar. researchgate.net The relative orientation of different parts of the molecule, such as the rotation of thio and benzimidazole groups with respect to other rings, can be planar, indicating a rigid structure. nih.gov Computational studies can map the potential energy surface to identify the most stable conformers and the transition states connecting them. This information is crucial for understanding how these molecules might fit into the binding site of a biological target.
Analysis of Protonation Equilibria and Acid-Base Properties
The acid-base properties of this compound derivatives are important for their behavior in biological systems and their potential use as pH sensors. mdpi.comirb.hrresearchgate.net Computational studies have been employed to predict the pKa values and identify the most likely sites of protonation. mdpi.comirb.hr
For amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles, a related class of compounds, DFT calculations have shown excellent agreement with experimentally measured pKa values. mdpi.comirb.hr These studies identified the imidazole (B134444) imino nitrogen as the most favorable protonation site. mdpi.comirb.hr The basicity of the molecule is influenced by the electronic effects of its substituents. For example, an electron-withdrawing nitrile group can reduce basicity, while electron-donating amino groups can increase it. mdpi.comirb.hr
The protonation state of these molecules can significantly affect their spectroscopic properties, such as UV-Vis absorption and fluorescence, which is the basis for their application as pH-sensitive probes. mdpi.comirb.hr
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques are essential tools for investigating the interactions of this compound derivatives with biological macromolecules and for predicting their dynamic behavior.
Molecular Docking for Ligand-Biomolecular Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netmdpi.commdpi.com This method is widely used to understand the binding modes of thieno[2,3-e]benzimidazole derivatives with various biological targets, such as enzymes and receptors. researchgate.netmdpi.commdpi.com
Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. nih.gov For example, in the case of benzimidazole-1,3,4-oxadiazole derivatives targeting VEGFR2, docking studies showed hydrogen bond formation with specific residues like Asp1046 and Cys919, similar to the known inhibitor sorafenib. nih.gov The binding energy calculated from docking simulations provides an estimate of the binding affinity of the ligand for the target. nih.gov
These insights are invaluable for structure-activity relationship (SAR) analysis, helping to explain why certain derivatives are more potent than others and guiding the design of new compounds with improved activity. nih.govscispace.com
Table 2: Representative Biomolecular Targets for this compound Derivatives Investigated by Molecular Docking
| Target Protein | Therapeutic Area | Key Interacting Residues (Example) | Reference |
| Epidermal Growth Factor Receptor (EGFR) | Cancer | - | researchgate.netnih.gov |
| Casein Kinase-2 (CK2) | Cancer | - | nih.gov |
| tRNA (Guanine37-N1)-methyltransferase (TrmD) | Antibacterial | - | mdpi.com |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Cancer | Asp1046, Cys919 | nih.govscispace.com |
| Neuraminidase | Antiviral | - | analis.com.my |
Molecular Dynamics Simulations for Dynamic Behavior and Binding Mode Stability
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govfrontiersin.org MD simulations are used to assess the stability of the binding mode predicted by docking and to study the conformational changes in both the ligand and the protein upon binding. nih.govnih.govnih.gov
By analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, researchers can determine if the complex is stable. nih.govfrontiersin.org A stable binding mode is characterized by a low and stable RMSD value. nih.gov MD simulations can also provide detailed information about the persistence of key interactions, such as hydrogen bonds, over the course of the simulation. frontiersin.orgresearchgate.net
These simulations are crucial for validating docking results and for gaining a more accurate understanding of the binding thermodynamics and kinetics, which are important for predicting the efficacy of a potential drug candidate. nih.govchemrxiv.org
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying the key physicochemical, electronic, and steric properties (known as molecular descriptors) that influence a molecule's activity, QSAR models can predict the efficacy of new, unsynthesized compounds. mdpi.comresearchgate.net This predictive capability is invaluable in drug discovery, as it streamlines the design of more potent analogues and reduces the time and resources spent on synthesizing and testing less promising candidates. researchgate.net For heterocyclic systems like this compound, QSAR studies can elucidate the structural requirements for a desired biological response, guiding the strategic modification of the scaffold to enhance therapeutic potential. nih.gov
Development of Predictive Models for Biological Activity
The development of predictive QSAR models is a systematic process that involves several key stages, beginning with the selection of a dataset of molecules with known biological activities against a specific target. mdpi.com For complex heterocyclic systems analogous to this compound, such as other benzimidazole and thieno-fused derivatives, researchers have successfully developed robust predictive models for a range of biological activities including antimicrobial, anticancer, and antiviral effects. orientjchem.orgsemanticscholar.orgnih.gov
The process begins by curating a dataset of compounds, which is then typically divided into a training set and a test set. mdpi.com The training set, usually comprising 70-80% of the data, is used to build the model, while the test set is used to evaluate its predictive power on compounds not used during model generation. mdpi.comnih.gov
Various statistical and machine learning methods are employed to generate these models. Multiple Linear Regression (MLR) is a common starting point, creating a simple linear equation that relates the most influential molecular descriptors to activity. chem-soc.sichalcogen.ro More advanced, non-linear methods like Artificial Neural Networks (ANN) and machine learning algorithms such as Support Vector Machines (SVM) and Random Forest are also frequently used, often yielding models with higher predictive accuracy. nih.gov For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govacs.org These methods build 3D grid-based models that map the steric and electrostatic fields around the aligned molecules, providing intuitive 3D contour maps that highlight regions where modifications would likely enhance or diminish activity. nih.govacs.org
The robustness and predictive capability of a developed QSAR model are assessed using rigorous statistical validation. Key statistical metrics include:
Coefficient of determination (R²) : Measures how well the model fits the training set data. researchgate.net
Cross-validated coefficient (Q²) : Assessed through methods like leave-one-out (LOO) cross-validation, it measures the internal predictive ability of the model. A Q² value greater than 0.5 is generally considered indicative of a good model. mdpi.com
External validation (Predictive R²) : The model's ability to predict the activity of the external test set compounds is the ultimate test of its utility. nih.gov
For example, in a 3D-QSAR study on benzimidazole derivatives as Hepatitis C Virus (HCV) NS5B polymerase inhibitors, both ligand-based and receptor-based CoMFA and CoMSIA models were developed. The ligand-based models showed superior statistical quality, with a CoMSIA model achieving a cross-validated q² of 0.668 and a predictive r² of 0.800 for the test set, indicating a highly robust and predictive model. nih.govacs.org Similarly, a 2D-QSAR model for benzimidazole derivatives against the MDA-MB-231 breast cancer cell line yielded a model with an R² of 0.904. researchgate.net
| Compound Series | Biological Target/Activity | QSAR Method | Key Statistical Parameters | Source |
|---|---|---|---|---|
| Benzimidazole Derivatives | HCV NS5B Polymerase Inhibition | 3D-QSAR (CoMSIA) | q² = 0.668, Predictive r² = 0.800 | nih.govacs.org |
| Benzimidazole Derivatives | Anticancer (MDA-MB-231) | 2D-QSAR | R² = 0.904 | researchgate.net |
| 2,5,6-Trisubstituted Benzimidazoles | Antitubercular (Mtb) | 3D-QSAR | Model identified lead compounds with MIC as low as 0.0039 µg/mL. | orientjchem.org |
| N-substituted Benzimidazole Carboxamides | Antioxidant Activity | 3D-QSAR | Models generated to explore influential molecular properties. | nih.gov |
Correlation of Molecular Descriptors with Biological Endpoints
A critical outcome of QSAR analysis is the identification of specific molecular descriptors that significantly correlate with the biological endpoint of interest. This correlation provides invaluable insight into the mechanism of action and directs future drug design efforts. Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. They can be broadly categorized as constitutional (0D), topological (2D), geometrical (3D), and physicochemical. mdpi.commdpi.com
In studies on benzimidazole and related heterocyclic systems, a variety of descriptors have been found to govern their biological activities:
Topological Descriptors : These 2D descriptors, which describe molecular branching and connectivity, are often correlated with antimicrobial and antifungal activities.
Thermodynamic Descriptors : Properties like dipole moment (DM), solvation energy, and molar refractivity can influence how a molecule interacts with its biological target. For instance, a study on benzimidazole derivatives against Saccharomyces cerevisiae revealed that the dipole moment, along with lipophilicity and surface area, governed the inhibitory activity. chem-soc.si
Electronic Descriptors : Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as electrostatic potential maps, are crucial for describing a molecule's reactivity and its ability to participate in hydrogen bonding or electrostatic interactions within a receptor's active site.
Physicochemical Descriptors : Lipophilicity, often expressed as logP, is a descriptor that frequently appears in QSAR models for various biological activities. It describes a compound's ability to pass through cell membranes to reach its target. chem-soc.si
Steric/3D Descriptors : In 3D-QSAR models, steric and electrostatic field values are the primary descriptors. CoMFA and CoMSIA contour maps visually represent these correlations. For example, a CoMSIA study might reveal that bulky, electropositive substituents are favored in one region of the molecule for enhanced activity, while hydrogen-bond donor groups are required in another. nih.govacs.org
An analysis of 1,3,4-oxadiazole (B1194373) derivatives with anti-dengue activity used an atom-based 3D-QSAR model to create contour maps. These maps helped to establish a direct correlation between the chemical structure and biological activity, highlighting the importance of different functional groups in the series of compounds tested.
| Descriptor Type | Specific Descriptor Example | Correlated Biological Endpoint | Interpretation/Significance | Source |
|---|---|---|---|---|
| Physicochemical | Lipophilicity (logP) | Antifungal Activity | Governs the ability to cross fungal cell membranes. | chem-soc.si |
| Thermodynamic | Dipole Moment (DM) | Antifungal Activity | Influences binding interactions with the target enzyme. | chem-soc.si |
| 3D-QSAR Fields | Steric and Electrostatic Fields (CoMFA) | Antiviral (HCV) | Identifies spatial regions where bulky or charged groups enhance or decrease activity. | nih.govacs.org |
| 3D-QSAR Fields | H-bond Donor/Acceptor Fields (CoMSIA) | Antiviral (HCV) | Highlights the importance of specific hydrogen bonding interactions for inhibitor potency. | nih.govacs.org |
| Topological | Wiener Index, Kier & Hall Indices | General Biological Activity | Relates molecular size, shape, and branching to activity. | chalcogen.ro |
By establishing these correlations, QSAR models serve as powerful predictive tools that can screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity, significantly accelerating the discovery of novel therapeutic agents based on the this compound scaffold. mdpi.comnih.gov
Structure Activity Relationship Sar Studies of 3h Thieno 2,3 E Benzimidazole Derivatives
Influence of Substituent Electronic and Steric Properties on Bioactivity
The biological activity of thieno[2,3-e]benzimidazole derivatives is highly dependent on the electronic and steric nature of substituents attached to the heterocyclic core. The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), as well as the size and shape of these substituents, can significantly modulate the interaction of the molecule with its biological target.
Electronic Properties: The electronic landscape of the fused ring system is a key determinant of its bioactivity.
Electron-Withdrawing Groups (EWGs): In many related benzimidazole (B57391) series, the introduction of EWGs such as nitro (-NO2) or chloro (-Cl) can enhance biological activity. mdpi.com For instance, studies on substituted anilines at the C2 position of benzimidazoles showed that a meta-chloro substitution resulted in potent anti-inflammatory activity, while EWGs at the benzimidazole 6-position tended to reduce it. mdpi.com In other contexts, such as anticancer activity, a 5-nitrobenzimidazol-2-yl substitution was shown to confer a more powerful and broad-spectrum effect compared to the unsubstituted benzimidazol-2-yl moiety. rsc.org
Electron-Donating Groups (EDGs): The effect of EDGs like methoxy (B1213986) (-OCH3) or alkyl groups can vary. A para-methoxy group on an aniline (B41778) substituent at C2 of benzimidazole led to moderate anti-inflammatory activity. mdpi.com Conversely, in some anticancer studies, a trimethoxy substitution on a hydrazone moiety enhanced antiproliferative action compared to an electron-withdrawing dichloro substitution. rsc.org In studies on thienopyrimidine derivatives, a 3,4-dimethoxyphenethyl side chain improved potency significantly. nih.gov
Steric Properties: The size and spatial arrangement of substituents play a critical role in how the molecule fits into the binding pocket of a target protein.
Bulky Groups: The introduction of bulky groups can either be beneficial or detrimental. In certain thienopyrimidine series, increasing steric hindrance was found to be detrimental to activity. mdpi.com However, in other cases, larger and more lipophilic functional groups, such as an anthracenyl group, led to enhanced cytotoxicity against cancer cell lines.
Small Groups: Smaller substituents may be necessary for optimal fitting into a constrained binding site. For example, in a series of pyrimido[1,2-a]benzimidazoles, small group substitutions on the pyrimidine (B1678525) moiety led to a loss of Lck-inhibitory effect, suggesting a need for more substantial groups for effective interaction. mdpi.com
The following table summarizes the influence of various substituents on the bioactivity of related heterocyclic systems, providing a predictive framework for 3H-thieno[2,3-e]benzimidazole derivatives.
| Substituent | Position (on related scaffold) | Electronic Effect | Steric Effect | Observed Impact on Bioactivity |
| Chloro (-Cl) | meta on C2-aniline (Benzimidazole) | Withdrawing | Small | Potent anti-inflammatory activity. mdpi.com |
| Nitro (-NO2) | 5-position (Benzimidazole) | Withdrawing | Small | Enhanced broad-spectrum anticancer action. rsc.org |
| Methoxy (-OCH3) | para on C2-aniline (Benzimidazole) | Donating | Medium | Moderate anti-inflammatory activity. mdpi.com |
| Dimethoxyphenyl | Side chain (Thienopyrimidine) | Donating | Bulky | Improved potency against H. pylori. nih.gov |
| Anthracenyl | 2-position (Thienopyrimidine) | - | Very Bulky/Lipophilic | Broad-spectrum anticancer activity. |
Identification of Critical Pharmacophoric Features for Target Interaction
A pharmacophore model outlines the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. For this compound derivatives, the pharmacophore is defined by a combination of features inherited from the benzimidazole and thienopyrimidine moieties. nih.govinnovareacademics.in
Key pharmacophoric features include:
Hydrogen Bond Donors/Acceptors: The imidazole (B134444) 'NH' proton of the benzimidazole core is a critical hydrogen bond donor. mdpi.com The nitrogen atoms within the fused ring system and carbonyl groups often act as hydrogen bond acceptors. QSAR studies on related inhibitors have consistently highlighted the importance of hydrogen bond donor and acceptor groups for potent inhibitory activity. nih.gov
Aromatic/Hydrophobic Regions: The fused aromatic system, comprising the benzene (B151609) and thiophene (B33073) rings, provides a large hydrophobic surface that can engage in π-π stacking and hydrophobic interactions with the target protein. researchgate.netrsc.org The addition of other aromatic or hydrophobic substituents can further enhance these interactions. QSAR models for related VEGFR-2 inhibitors suggest that hydrophobic character is crucial for activity. innovareacademics.in
Linker Moieties: When substituents are introduced, the linker connecting them to the core scaffold is vital. Studies on benzimidazole derivatives have shown that the nature of the linker (e.g., amide vs. urea (B33335) or sulphonamide) can drastically affect activity, indicating its importance in maintaining the correct orientation for binding.
Defined Spatial Geometry: The rigid, tetracyclic structure of this compound fixes the relative orientation of its constituent pharmacophoric features. This pre-organization can be advantageous, reducing the entropic penalty upon binding.
The table below outlines the critical pharmacophoric features identified from studies on related heterocyclic systems.
| Pharmacophoric Feature | Description | Role in Target Interaction |
| Hydrogen Bond Donor | Typically the imidazole N-H group. | Anchors the ligand in the binding site through specific interactions with acceptor residues (e.g., backbone carbonyls). mdpi.com |
| Hydrogen Bond Acceptor | Nitrogen atoms in the pyrimidine ring; carbonyl oxygens. | Forms key hydrogen bonds with donor residues (e.g., lysine, arginine) in the active site. nih.govnih.gov |
| Aromatic Rings | The fused benzene and thiophene rings. | Participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine). researchgate.netrsc.org |
| Hydrophobic Substituents | Alkyl or aryl groups attached to the core. | Occupy hydrophobic pockets within the binding site, increasing binding affinity. innovareacademics.in |
Elucidation of Active Conformations and Optimal Binding Site Interactions
Understanding the active conformation and the specific interactions that stabilize the ligand-target complex is fundamental to rational drug design. mdpi.com While crystallographic data for this compound itself is not widely available, molecular docking studies on the parent benzimidazole and thienopyrimidine scaffolds provide significant insights into its likely binding modes. nih.govnuph.edu.ua
Binding sites are typically cavities or grooves on a protein surface where small molecules can form multiple non-covalent interactions. nih.govwikipedia.org For this class of compounds, binding is often stabilized by a network of interactions:
Hydrogen Bonding: As a dominant interaction, the benzimidazole N-H often forms a hydrogen bond with a key acceptor residue in the protein's active site. For example, in models of thienopyrimidine inhibitors targeting H. pylori complex I, a hydrogen bond to the T400 residue was predicted. nih.gov
Hydrophobic Interactions: The planar, aromatic portions of the molecule typically lie within hydrophobic pockets, interacting with nonpolar amino acid side chains.
π-π Stacking: The aromatic rings can stack with the side chains of aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site. researchgate.net
Molecular docking simulations of related thieno[2,3-b]thiophene (B1266192) derivatives against microbial enzymes revealed that the ligands' potency was directly related to their ability to fit within the binding pocket and form favorable interactions. mdpi.com The active conformation is one that maximizes these favorable interactions while minimizing steric clashes. The rigid nature of the this compound core restricts the number of possible conformations, which can be an advantage in drug design as it presents a well-defined shape to the target receptor.
Comparative SAR Analysis with Related Heterocyclic Systems
The SAR of this compound can be better understood by comparing it with its constituent and isomeric heterocyclic systems, primarily benzimidazoles and thienopyrimidines.
Benzimidazoles: SAR studies on benzimidazoles emphasize that substitutions at the N1, C2, C5, and C6 positions are critical for modulating anti-inflammatory and other biological activities. mdpi.com The N1 position allows for the introduction of various side chains that can explore different regions of a binding pocket, while the C2 position is a key point for attaching aryl or other functional groups that often define the compound's primary interactions. researchgate.netmdpi.com
Thieno[2,3-d]pyrimidines: For this scaffold, SAR exploration has focused on substitutions at the C2 and C4 positions of the pyrimidine ring and on the thiophene ring. mdpi.comnih.gov The nature of the substituent at C2, in particular, can be essential for activity. For example, linking a benzimidazole moiety to the C2 position of a thienopyrimidine was found to be critical for antihelmintic activity. mdpi.com
Fused this compound System: Fusing these two systems into a single tetracyclic structure has several important SAR implications. The fusion essentially "locks" the C5 and C6 positions of the benzimidazole with the thiophene ring. This removes the possibility of substitution at these specific atoms but creates a larger, rigid, and planar aromatic system. The primary points for substitution on the this compound core would be on the pyrimidine ring and the remaining open position on the benzene ring. This structural rigidity can lead to higher binding affinity by reducing the entropic cost of binding, but it also places stricter demands on the complementarity between the ligand and the target's binding site. The combined electronic and steric profile of the fused system will be different from its individual components, offering a unique template for interacting with biological targets.
Biological Activity and Mechanistic Investigations of 3h Thieno 2,3 E Benzimidazole Derivatives Focus on Research Mechanisms, in Vitro, Non Human in Vivo Models
Anticancer Activity Research
Derivatives of 3H-thieno[2,3-e]benzimidazole have been a focal point of anticancer research due to their structural similarity to other known inhibitors of key cellular pathways involved in cancer progression.
In Vitro Cytotoxicity Evaluation Against Specific Cancer Cell Lines
The cytotoxic effects of various this compound derivatives have been extensively studied against a panel of human cancer cell lines. These studies are crucial for identifying promising lead compounds for further development.
MCF-7 and MDA-MB-231 (Breast Cancer): Numerous studies have demonstrated the potent cytotoxic activity of thieno[2,3-d]pyrimidine (B153573) derivatives containing a benzimidazole (B57391) moiety against both MCF-7 and MDA-MB-231 breast cancer cell lines. nih.govbenthamscience.comresearchgate.net For instance, certain thieno[2,3-d]pyrimidin-4(3H)-one derivatives showed high cytotoxicity against MDA-MB-231 cells, with IC50 values as low as 0.029µM. benthamscience.com Another study reported that a specific derivative exhibited an IC50 of 0.074µM against MCF-7 cells. benthamscience.com The antiproliferative effects of these compounds are often compared to standard drugs like doxorubicin. researchgate.net Some derivatives have shown selective cytotoxicity against cancer cells while being less toxic to normal fibroblast cell lines like 3T3. nih.govbenthamscience.comresearchgate.net
HCT-116 (Colon Cancer): Benzimidazole derivatives, including those with a thieno[2,3-d]pyrimidine core, have been evaluated for their anticancer potential against the HCT-116 colon cancer cell line. rsc.orgneuroquantology.com Novel benzimidazole-2-substituted phenyl or pyridine (B92270) propyl-ketenes have shown significant activity against HCT-116 cells. neuroquantology.com
PC-3 (Prostate Cancer): The cytotoxicity of thieno[2,3-e]benzimidazole derivatives has also been assessed against the PC-3 prostate cancer cell line. mdpi.com Novel PI3Kα inhibitors with a benzimidazole core have demonstrated significant antiproliferative effects against PC-3 cells in the nanomolar range. mdpi.com
HeLa (Cervical Cancer): Thienopyrimidinones containing a benzimidazole moiety have been evaluated for their cytotoxic effects on HeLa cervical cancer cells. researchgate.net Some derivatives were found to possess high selectivity against HeLa cells. researchgate.net
HepG2 (Liver Cancer): The anticancer activity of thieno[2,3-d]pyrimidine derivatives has been tested against the HepG2 liver cancer cell line. researchgate.netneuroquantology.com Studies have shown that some derivatives exhibit inhibitory effects on the proliferation of HepG2 cells. researchgate.netneuroquantology.com
A549 (Lung Cancer): Benzimidazole derivatives have been screened for their cytotoxic activity against the A549 lung cancer cell line. rsc.orgmdpi.comacs.org Certain derivatives have shown potent activity against A549 cells, with some exhibiting IC50 values in the micromolar range. mdpi.comacs.org
Interactive Data Table: In Vitro Cytotoxicity of this compound Derivatives
| Cell Line | Cancer Type | Derivative Type | IC50 Values | Reference |
| MCF-7 | Breast | Thieno[2,3-d]pyrimidin-4(3H)-one | 0.074 µM | benthamscience.com |
| MDA-MB-231 | Breast | Thieno[2,3-d]pyrimidin-4(3H)-one | 0.029 µM | benthamscience.com |
| HCT-116 | Colon | Benzimidazole-2-substituted propyl-ketenes | Significant Activity | neuroquantology.com |
| PC-3 | Prostate | PI3Kα inhibitor with benzimidazole core | Nanomolar range | mdpi.com |
| HeLa | Cervical | Thienopyrimidinone | High Selectivity | researchgate.net |
| HepG2 | Liver | Thieno[2,3-d]pyrimidine | Inhibitory effects | researchgate.netneuroquantology.com |
| A549 | Lung | Benzimidazole-based 1,3,4-oxadiazole (B1194373) | 0.33 µM | mdpi.com |
Molecular Target Identification and Enzyme Inhibition Studies
To understand the mechanism of their anticancer activity, researchers have investigated the interaction of this compound derivatives with specific molecular targets.
EGFR (Epidermal Growth Factor Receptor): Overexpression of EGFR is a hallmark of many cancers. benthamscience.com Thieno[2,3-d]pyrimidines, being structural analogs of quinazolines, have been investigated as EGFR inhibitors. researchgate.net Studies have shown that some thieno[2,3-d]pyrimidine derivatives exhibit better inhibitory activity against EGFR tyrosine kinase than aminoquinazolines. benthamscience.com The design of these compounds is often motivated by the known EGFR inhibitory activity of other benzimidazole derivatives. researchgate.net Some new benzimidazole-based 1,3,4-oxadiazole derivatives have shown significant inhibition of EGFR kinase, with IC50 values comparable to the standard drug erlotinib. mdpi.com
PI3K (Phosphoinositide 3-kinase): The PI3K pathway is another critical signaling pathway in cancer cell growth and survival. Novel benzimidazole derivatives have been designed and synthesized as selective PI3Kα inhibitors, demonstrating potent antiproliferative effects against various cancer cell lines. mdpi.com
Pin1 (Peptidyl-prolyl cis-trans isomerase): Pin1 is an enzyme that plays a crucial role in cell cycle regulation and is considered an important target for anticancer drug design. mdpi.com Benzimidazole derivatives have been developed as Pin1 inhibitors. mdpi.com Studies have shown that some of these compounds exhibit very strong Pin1 inhibitory activity. mdpi.com NMR experiments have been used to confirm the binding of these derivatives to the Pin1 enzyme. mdpi.com
Mechanistic Studies on Cellular Processes
Beyond enzyme inhibition, research has delved into how these compounds affect fundamental cellular processes in cancer cells.
Apoptosis Induction: A key mechanism of anticancer drugs is the induction of apoptosis, or programmed cell death. Fluorescence studies have shown that treatment of MDA-MB-231 cells with certain thieno[2,3-d]pyrimidine derivatives leads to a rapid process of apoptosis. nih.govbenthamscience.com Mechanistic studies have revealed that these compounds can trigger the intrinsic apoptotic pathway by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2. mdpi.com Furthermore, they have been shown to elevate the levels of cytochrome c and activate caspases 6, 7, and 9, all of which are key players in the apoptotic cascade. mdpi.com
Cell Cycle Perturbation: Cancer is characterized by uncontrolled cell division. Therefore, compounds that can interfere with the cell cycle are of great interest. Some benzimidazole derivatives have been shown to cause cell cycle arrest. mdpi.com For example, treatment of A549 cells with certain derivatives led to an increase in the G1 and G2 phases and a decrease in the S phase of the cell cycle, indicating a disruption in cell cycle progression. mdpi.com
ROS Accumulation: Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cellular components, leading to cell death. Some benzimidazole derivatives have been found to induce apoptosis by triggering the accumulation of ROS in cancer cells. mdpi.com
Antimicrobial Activity Research
In addition to their anticancer properties, this compound derivatives have also been investigated for their potential to combat microbial infections.
Antibacterial Studies against Gram-Positive and Gram-Negative Bacterial Strains
The antibacterial activity of thieno[2,3-e]benzimidazole derivatives has been evaluated against a range of both Gram-positive and Gram-negative bacteria.
Gram-Positive Bacteria: Studies have screened these compounds against Gram-positive bacteria such as Bacillus subtilis, Bacillus pumilus, and Staphylococcus aureus. ijrti.orgijpsonline.com Some N-((1H-benzoimidazol-2-yl)methyl)-2-(phenoxymethyl)-3H-benzoimidazol-5-amine derivatives have exhibited significant antibacterial activity against Bacillus subtilis and Bacillus pumilus. ijrti.org
Gram-Negative Bacteria: The activity of these derivatives has also been tested against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. ijrti.org Notably, some compounds showed significant activity against these strains, which are known for their intrinsic resistance to many antibiotics. ijrti.orgnih.gov In some cases, the activity of the synthesized compounds was comparable to the standard drug ciprofloxacin. ijrti.org
Interactive Data Table: Antibacterial Activity of this compound Derivatives
| Bacterial Strain | Gram Stain | Derivative Type | Activity | Reference |
| Bacillus subtilis | Positive | N-((1H-benzoimidazol-2-yl)methyl)-2-(phenoxymethyl)-3H-benzoimidazol-5-amine | Significant | ijrti.org |
| Bacillus pumilus | Positive | N-((1H-benzoimidazol-2-yl)methyl)-2-(phenoxymethyl)-3H-benzoimidazol-5-amine | Significant | ijrti.org |
| Staphylococcus aureus | Positive | Thienopyrimidine | Significant | ijpsonline.com |
| Escherichia coli | Negative | N-((1H-benzoimidazol-2-yl)methyl)-2-(phenoxymethyl)-3H-benzoimidazol-5-amine | Significant | ijrti.org |
| Pseudomonas aeruginosa | Negative | Iminothiophene with benzimidazole moiety | More potent than gentamicin | nih.gov |
Antifungal Studies against Various Fungal Pathogens
The emergence of drug-resistant fungal strains has necessitated the search for new antifungal agents. Thieno[2,3-e]benzimidazole derivatives have shown promise in this area.
Candida Species: Several studies have reported the antifungal activity of these compounds against various Candida species, including Candida albicans, Candida krusei, and Candida parapsilosis. nih.govresearchgate.net Some 2-substituted thieno[2,3-d]pyrimidin-4(3H)-ones have demonstrated higher antifungal activity than the standard drug fluconazole (B54011) against these species. researchgate.net
Aspergillus Species: The antifungal potential of benzimidazole derivatives has also been evaluated against Aspergillus niger and Aspergillus flavus. nih.govtandfonline.comorientjchem.org Some compounds were found to be active against Aspergillus niger, suggesting their potential for further development as antifungal agents. tandfonline.comorientjchem.org
Investigation of Microbial Mechanism of Action (e.g., Inhibition of tRNA Methyltransferases)
The emergence of bacterial resistance to existing antibiotics has spurred research into novel antibacterial agents that target unexplored mechanisms of action. One such target is the enzyme tRNA (Guanine37-N1)-methyltransferase (TrmD), which is crucial for bacterial survival. orientjchem.orgmdpi.com The inhibition of TrmD has become a significant area of interest for the development of new antibacterial drugs. mdpi.com
In this context, researchers have designed and synthesized heterocyclic hybrids that combine thieno[2,3-d]pyrimidine and benzimidazole frameworks. orientjchem.orgmdpi.com Molecular docking studies of S-alkyl benzimidazole-thienopyrimidines have shown a high affinity for the TrmD enzyme isolated from Pseudomonas aeruginosa. mdpi.com Antimicrobial testing of these synthesized compounds has demonstrated activity against both Gram-positive and Gram-negative bacteria. orientjchem.orgmdpi.com
One notable compound, 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide, exhibited the most significant antimicrobial activity, which correlated with its high affinity for the TrmD inhibitor's binding site in docking studies. mdpi.com Similarly, another study identified 2-[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide as the most potent antimicrobial agent among the tested compounds, with strong binding activity to the TrmD active site. nuph.edu.ua These findings highlight the potential of thieno[2,3-e]benzimidazole derivatives as inhibitors of tRNA methyltransferases, a promising avenue for combating bacterial resistance. orientjchem.orgmdpi.comnuph.edu.ua
Antiviral Activity Research
Benzimidazole derivatives have been investigated for their potential antiviral effects against a range of viruses. tandfonline.com Research has shown that these compounds exhibit activity against various viral strains, including human immunodeficiency virus (HIV), hepatitis virus, and respiratory syncytial virus (RSV). tandfonline.com
One area of focus has been the development of thieno[3,4-e] ekb.egmalariaworld.orgnih.govthiadiazine (TTD) derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) specific to HIV-1. researchgate.net Several 4-substituted-2-benzyl-derivatives of TTDs have demonstrated the ability to selectively inhibit the replication of HIV-1 (IIIB) in MT-4 and CEM cells. researchgate.net
Furthermore, studies on other benzimidazole derivatives have revealed potent activity against RSV, with some compounds showing EC50 values as low as 20 nM. nih.gov Certain derivatives, particularly those with a (quinolizidin-1-yl)alkyl residue, have also shown moderate activity against other viruses such as Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus type B2 (CVB2). nih.gov The antiviral potential of benzimidazole derivatives extends to their evaluation against a panel of viruses, where selective activity has been observed. For instance, some (4-nitrophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanones and (2-bromophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanone analogues have shown activity against vaccinia virus and Coxsackie virus B4. tandfonline.com
Antitubercular Activity Research
The search for new treatments for tuberculosis has led to the investigation of benzimidazole derivatives for their antimycobacterial properties. tandfonline.comnih.gov A series of these compounds were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. tandfonline.com
Compounds that showed promise in vitro were further studied in vivo in mice models and for their ability to inhibit essential mycobacterial enzymes like isocitrate lyase, pantothenate synthetase, and chorismate mutase. tandfonline.comnih.gov One particular derivative, compound 19 from a synthesized series, demonstrated significant inhibition of these enzymes, with 67.56% inhibition of isocitrate lyase, 53.45% against pantothenate synthetase, and 47.56% for chorismate mutase, making it the most potent antitubercular agent among the tested derivatives. tandfonline.com
Further research into 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (B32628) derivatives also revealed in vivo antitubercular activity, with a determined safe dose of 1.34 mg/kg for the synthesized compounds. nih.gov Additionally, some synthesized 1,2,3-triazine (B1214393) derivatives were tested against M. tuberculosis H37Rv, with some compounds showing notable activity. amazonaws.com
Antiprotozoal Activity Research (e.g., Antiplasmodial Activity)
The emergence of resistance to current antimalarial drugs necessitates the development of new compounds targeting different life cycle stages of the Plasmodium parasite. malariaworld.org Benzimidazole derivatives have been screened for their activity against the asexual blood stages and the transmissible gametocyte stages of Plasmodium falciparum. malariaworld.org
Several benzimidazole derivatives have shown submicromolar activity against the asexual blood stages of the parasite, with some exhibiting IC50 values below 100 nM without significant toxicity to mammalian cells. malariaworld.org Nanomolar potency has also been observed against gametocytes, with different compounds being active against early and late-stage gametocytes. malariaworld.org The transmission-blocking potential of some of these compounds was confirmed by their ability to prevent male gamete exflagellation, and a lead compound reduced transmission by 72% in an in vivo mosquito feeding model. malariaworld.org
Thieno[2,3-d]pyrimidin-4(3H)-ones containing a benzimidazole moiety have also been investigated for their antiprotozoal effects, showing higher activity against Trichinella spiralis in vitro compared to albendazole. arabjchem.org One derivative, 2-[2-(5-nitro-1H-benzimidazol-1-yl)ethyl]-5,6,7,8-tetrahydro ekb.egbenzothieno[2,3-d]pyrimidin-4(3H)-one, demonstrated 95% activity at a 5 mg/kg dose. arabjchem.org
Antioxidant Activity Research
Several studies have explored the antioxidant potential of this compound and related derivatives using various in vitro assays. A common method for evaluating antioxidant activity is the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. nih.govsemanticscholar.org
In one study, thieno[2,3-b]thiophene (B1266192) derivatives were assessed for their antioxidant potential. semanticscholar.org Another investigation into benzimidazolylpyrano[2,3-d] ekb.egsemanticscholar.orgthiazolocarbonitriles also utilized the DPPH assay to determine their ability to reduce free radical concentrations, comparing their activity to the standard antioxidant, ascorbic acid. nih.gov
Dihydro-5H-thieno[2,3-b]pyrrol-5-one derivatives have also been synthesized and screened for their antioxidant properties. tandfonline.com One compound, in particular, showed 90.94% inhibition of the DPPH free radical at a concentration of 500 μg/mL, which was comparable to the 92.78% inhibition shown by ascorbic acid. tandfonline.com Another derivative demonstrated 90.53% inhibition under the same conditions. tandfonline.com The N-H group of the 4H-thieno[2,3-b]pyrrol-5(6H)-one core is thought to contribute to this activity by donating a hydrogen radical to scavenge the DPPH free radical. tandfonline.com
Furthermore, some benzimidazole derivatives containing salicyl, oxadiazole, thiosemicarbazide, and 1,2,4-triazole (B32235) moieties have been synthesized and screened for their antioxidant activities using both DPPH and ABTS•+ radical cation decolorization assays, with several compounds showing very good scavenging activity. researchgate.net
Anti-inflammatory Activity Research (Preclinical Models)
Derivatives of benzimidazole have been the subject of research for their potential anti-inflammatory properties, with studies employing preclinical models such as the carrageenan-induced paw edema model in rats. ekb.egnih.gov This model is a standard method for evaluating the in vivo anti-inflammatory effectiveness of new compounds. ekb.egekb.eg
In one study, novel benzimidazole derivatives were synthesized with the aim of creating selective cyclooxygenase-2 (COX-2) inhibitors. ekb.eg Several of these compounds demonstrated significant in vitro COX-2 inhibition with low IC50 values. ekb.eg The most promising of these were then tested in the carrageenan-induced paw edema model, where they showed significant inhibitory potency, comparable to the standard drug indomethacin. ekb.eg
Another research effort focused on a series of 2-substituted benzimidazole derivatives. nih.gov Compounds that showed strong in vitro anti-inflammatory activity in a Luminol-enhanced chemiluminescence assay, with IC50 values lower than the standard ibuprofen, were further validated using the in vivo carrageenan-induced mice paw edema model. nih.gov The in vivo results confirmed a comparable anti-inflammatory effect to diclofenac (B195802) sodium. nih.gov These findings suggest that benzimidazole derivatives hold promise as effective anti-inflammatory agents.
Future Perspectives and Emerging Research Challenges for 3h Thieno 2,3 E Benzimidazole Research
Exploration of Novel Synthetic Pathways and Methodologies
The development of efficient and versatile synthetic routes is fundamental to exploring the chemical space of 3H-thieno[2,3-e]benzimidazole and its derivatives. Current strategies often involve multi-step sequences, which can limit the accessibility and diversity of analogues. Future research will likely focus on the development of novel one-pot syntheses and the use of innovative catalytic systems to streamline the construction of the core scaffold and its derivatives.
One promising approach involves the condensation of functionalized thiophene (B33073) precursors with substituted o-phenylenediamines. For instance, the reaction of 2-aminothiophene-3-carboxylates with reagents that provide the necessary carbon-nitrogen fragment is a widely used method for constructing the fused pyrimidine (B1678525) ring in related thienopyrimidine systems, a strategy that could be adapted for thieno[2,3-e]benzimidazoles. researchgate.net Furthermore, the exploration of microwave-assisted organic synthesis (MAOS) could significantly reduce reaction times and improve yields, facilitating the rapid generation of compound libraries for biological screening.
Researchers are also investigating innovative cyclization strategies. For example, new methods for the synthesis of quinazolin-2,4(1H,3H)-diones and thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones have been developed via the annulation of substituted anthranilic esters or 2-aminothiophene-3-carboxylates with ureas, a methodology that could be conceptually extended to the synthesis of thienobenzimidazoles. researchgate.net The development of solid-phase synthesis techniques could also enable the high-throughput generation of diverse derivatives, accelerating the structure-activity relationship (SAR) studies.
Identification of Undiscovered Biological Targets and Mechanistic Insights
While some biological activities of thieno[2,3-e]benzimidazole derivatives have been reported, a vast landscape of potential molecular targets remains unexplored. The structural similarity of the benzimidazole (B57391) moiety to purine (B94841) bases suggests that these compounds could interact with a wide range of biological macromolecules, including kinases, polymerases, and other ATP-binding proteins. rsc.orgrsc.org
Future research should employ a combination of target-based and phenotypic screening approaches to identify novel biological targets. High-throughput screening (HTS) of large, diverse libraries of thieno[2,3-e]benzimidazole analogues against panels of cancer cell lines and infectious pathogens could reveal unexpected therapeutic opportunities. For instance, derivatives of the related thieno[2,3-d]pyrimidine (B153573) scaffold have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, suggesting a potential avenue of investigation for thieno[2,3-e]benzimidazoles in cancer therapy. nih.govbenthamdirect.combenthamscience.com
Elucidating the mechanism of action of active compounds is crucial for their further development. Techniques such as affinity chromatography, photoaffinity labeling, and computational target prediction can be used to identify the direct binding partners of these molecules. Subsequent biochemical and cellular assays can then validate these interactions and unravel the downstream signaling pathways affected. For example, fluorescence studies have been used to investigate the apoptotic processes induced by related thienopyrimidine derivatives in cancer cells, providing valuable mechanistic insights. nih.govresearchgate.net
Rational Design of Highly Selective and Potent Analogues
The rational design of analogues with improved potency and selectivity is a cornerstone of modern drug discovery. Structure-activity relationship (SAR) studies, guided by co-crystal structures of ligands bound to their targets or by homology models, are essential for this process. By systematically modifying the substituents on the thieno[2,3-e]benzimidazole scaffold, researchers can optimize interactions with the target protein and enhance biological activity while minimizing off-target effects.
For instance, the introduction of various substituents at different positions of the benzimidazole and thiophene rings can significantly influence the compound's pharmacological profile. Studies on related benzimidazole derivatives have shown that the nature and position of substituents can dramatically alter their anticancer and antimicrobial activities. nih.govorientjchem.org The exploration of different substitution patterns on the this compound core is therefore a critical area for future research.
The concept of isosteric replacement can also be applied to design novel analogues. Replacing certain functional groups with others that have similar steric and electronic properties can lead to compounds with improved pharmacokinetic or pharmacodynamic properties. For example, the thieno[2,3-d]pyrimidine core is considered a bioisostere of the 4-anilinoquinazoline (B1210976) moiety found in several approved anticancer drugs. researchgate.net This principle can be applied to the design of thieno[2,3-e]benzimidazole analogues targeting similar biological pathways.
Integration of Advanced Computational and Experimental Approaches for Accelerated Discovery
The integration of computational and experimental methods offers a powerful synergy for accelerating the discovery and optimization of novel thieno[2,3-e]benzimidazole-based therapeutics. In silico techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling can be used to prioritize compounds for synthesis and biological evaluation, thereby saving time and resources. researchgate.net
Molecular docking studies can predict the binding modes of thieno[2,3-e]benzimidazole derivatives within the active sites of target proteins, providing insights for the rational design of more potent inhibitors. mdpi.commdpi.com For example, docking studies have been successfully employed to predict the affinity of thienopyrimidine derivatives for tRNA (Guanine37-N1)-methyltransferase (TrmD), a potential antibacterial target. mdpi.com
QSAR models can establish mathematical relationships between the structural features of compounds and their biological activities, enabling the prediction of the activity of virtual compounds and guiding the design of new analogues with enhanced properties. researchgate.net Furthermore, molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic interactions between ligands and their targets, revealing key residues involved in binding and informing strategies for improving affinity and selectivity. The combination of these computational approaches with experimental validation through synthesis and biological testing creates an iterative cycle of design, synthesis, and evaluation that can significantly expedite the drug discovery process.
Q & A
Q. What are the common synthetic routes for 3H-thieno[2,3-e]benzimidazole derivatives?
The synthesis often involves heterocyclic condensation reactions. For example, copper-catalyzed sequential reactions using o-bromoaryl isocyanides and primary amines can yield benzimidazole derivatives, including 3H-thieno[2,3-d]imidazoles (a structurally related class). Key steps include amine addition to isocyanides followed by intramolecular arylation . Alternative routes may involve Schiff base formation via refluxing substituted benzaldehydes with amino-triazoles in ethanol under acidic conditions .
Q. How are this compound derivatives characterized structurally?
Characterization typically employs spectroscopic methods:
- IR spectroscopy identifies functional groups (e.g., NH stretches in benzimidazoles).
- NMR (¹H and ¹³C) resolves substituent positions and aromatic proton environments.
- X-ray crystallography provides definitive structural confirmation, as demonstrated for silyl-substituted benzimidazole derivatives . Elemental analysis and mass spectrometry further validate purity and molecular weight .
Q. What biological activities are associated with this compound scaffolds?
These derivatives show potential in oncology and neurology. For instance, thienopyrimidine-benzimidazole hybrids exhibit cytotoxicity against breast cancer cell lines (MDA-MB-231, MCF-7) via EGFR inhibition, with IC₅₀ values as low as 0.029 μM . Benzimidazole derivatives also demonstrate anti-inflammatory activity, with compounds like A2 and A8 reducing inflammation through COX-2 inhibition .
Advanced Research Questions
Q. How can computational methods optimize the design of this compound-based therapeutics?
- 3D-QSAR and molecular docking predict binding affinities to targets like acetylcholinesterase (relevant for Alzheimer’s research) .
- Molecular dynamics simulations assess stability of ligand-receptor complexes over time, as shown in studies on benzimidazole-derived kinase inhibitors .
- Machine learning models (76–81% reliability) correlate structural features (e.g., electron-withdrawing substituents) with bronchodilator activity in related thiazolo-benzimidazoles .
Q. What strategies address contradictions in synthetic yields or biological data across studies?
- Reaction condition optimization : Varying catalysts (e.g., CuI vs. Pd(OAc)₂) or solvents (ethanol vs. DMF) can resolve yield discrepancies .
- Dose-response normalization : Cytotoxicity studies should standardize cell lines (e.g., MDA-MB-231 vs. 3T3 fibroblasts) and exposure times to ensure comparability .
- Meta-analysis of SAR : Compare substituent effects (e.g., methoxy vs. bromo groups) on activity to identify trends masked in individual studies .
Q. What mechanistic insights guide the development of this compound derivatives as kinase inhibitors?
- Fluorescence assays track apoptosis induction in cancer cells (e.g., compound 21 in MDA-MB-231 cells) .
- Enzyme inhibition kinetics (e.g., EGFR tyrosine kinase) reveal competitive vs. non-competitive binding modes.
- Metabolic stability studies using liver microsomes assess pharmacokinetic profiles critical for drug candidacy .
Q. How do structural modifications impact the physicochemical properties of these derivatives?
- LogP adjustments : Introducing hydrophilic groups (e.g., hydroxyl or amino) reduces LogP values, improving solubility. For example, 1H-cyclopenta derivatives have LogP ≈ 2.04 .
- Steric effects : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) enhance receptor selectivity but may reduce bioavailability .
- Crystallography-guided design : X-ray structures highlight conformational flexibility, informing rigid analog synthesis to enhance binding .
Methodological Considerations
Q. What experimental protocols are recommended for SAR studies on these compounds?
- Step 1 : Synthesize a library of analogs with systematic substituent variations (e.g., halogens, alkoxy groups).
- Step 2 : Screen for primary activity (e.g., IC₅₀ in cancer cell lines) .
- Step 3 : Perform docking studies to correlate activity with binding poses .
- Step 4 : Validate hits in secondary assays (e.g., fluorescence-based apoptosis tracking) .
Q. How can researchers validate synthetic intermediates in multi-step syntheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
